Benzyl Alcohol

Description

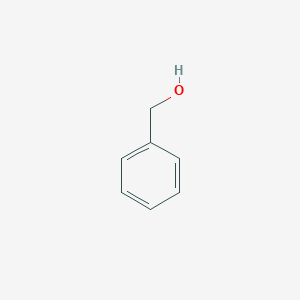

Structure

3D Structure

Properties

IUPAC Name |

phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDDGKGOMKODPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O, Array, C6H5CH2OH | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL ALCOHOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | benzyl alcohol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Benzyl_alcohol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27134-46-9 | |

| Record name | Benzenemethanol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27134-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5020152 | |

| Record name | Benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzyl alcohol appears as a clear colorless liquid with a pleasant odor. Slightly denser than water. Flash point 194 °F. Boiling point 401 °F. Contact may irritate skin, eyes, and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid; NKRA, Colourless, clear liquid with a faint, aromatic odour, A colorless liquid with a sharp burning taste and slight odor; [ChemIDplus], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a slightly pungent, faint aromatic, fruity odour, A clear colorless liquid with a pleasant odor. | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenemethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | BENZYL ALCOHOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Benzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/310/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

401 °F at 760 mmHg (NTP, 1992), 205.3 °C, 205.00 to 206.00 °C. @ 760.00 mm Hg, 205 °C, 401 °F | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

213 °F (NTP, 1992), 93 °C, 213 °F (closed cup); 220 °F (open cup), 220 °F (105 °C) (open cup), 200 °F (93 °C) (closed cup), 96 °C (205 °F) (Closed cup), 93 °C c.c., 213 °F | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

10 to 50 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol and ether, In water, 42,900 mg/L at 25 °C, In water, 35,000 mg/L at 20 °C, Soluble in benzene, methanol, chloroform, ethanol, ether, methanol, chloroform and acetone, One gram dissolves in 25 mL water; one vol dissolves in 1.5 vols of 50% ethyl alcohol; freely soluble in 50% alcohol; miscible with absolute and 94% alcohol, ether, chloroform., 42.9 mg/mL at 25 °C, Solubility in water, g/100ml: 4, slightly soluble in water, soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZYL ALCOHOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/310/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.05 at 1515 °F (USCG, 1999) - Denser than water; will sink, 1.0419 g/cu cm at 24 °C, Percent in saturated air at 20 °C: 0.02; density of saturated air: 1.0005 (air = 1), Liquid heat capacity = 0.520 BTU/lb-F at 68 °F; Liquid thermal conductivity = 1.088 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density = 0.00161 lb/cu ft at 180 °F; Ideal gas heat capacity = 0.276 BTU/lb-F at 60 °F, Relative density (water = 1): 1.04, 1.040-1.050, 1.05 | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/310/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7, 3.72 | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.1 mmHg at 68 °F ; 1 mmHg at 136 °F (NTP, 1992), 0.09 [mmHg], 0.094 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13.2, 0.1 mmHg@68 °F | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1267 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Water-white liquid | |

CAS No. |

100-51-6 | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl alcohol [INN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | benzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKG8494WBH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

4.5 °F (NTP, 1992), -15..2 °C, 258 K, 5 °F, -15.2 °C, -15 °C, 4.5 °F | |

| Record name | BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8317 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/46 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003119 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0833 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/36 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Mechanistic Investigations of Benzyl Alcohol Reactions

Oxidation Reaction Mechanisms

The oxidation of benzyl (B1604629) alcohol can proceed through several mechanistic pathways, largely dependent on the catalyst and reaction conditions employed. These pathways often involve the activation of the alcohol's C-H and O-H bonds, facilitated by the catalyst surface and the presence of an oxidizing agent.

Electrocatalytic and photoelectrocatalytic methods offer green and sustainable alternatives for benzyl alcohol oxidation, utilizing electrical energy or light to drive the reaction. rsc.org These processes rely on the intricate interactions between this compound, the catalyst surface, and the electrolyte.

The efficiency and selectivity of electrocatalytic this compound oxidation are critically dependent on the surface chemistry of the catalyst and the adsorption mechanism of the this compound molecule. The orientation of this compound on the catalyst surface can dictate the reaction pathway. For instance, on a clean Pd(111) surface, this compound tends to lie flat, with the aromatic ring interacting strongly with the metal. researchgate.net This orientation can lead to the formation of benzaldehyde (B42025), which can further decompose to benzene and carbon monoxide. researchgate.net

The presence of surface oxygen plays a multifarious role, acting as a Brønsted base to abstract the hydroxyl proton of this compound and as a nucleophile to oxidize aldehydes to carboxylates. researchgate.net The adsorption energy of this compound is a key parameter, with studies on β-NiOOH surfaces indicating that the strongest adsorption occurs at oxygen vacancies. However, this adsorption is in competition with hydroxide ions from the electrolyte. researchgate.net

The nature of the support material also influences the surface chemistry. For example, in situ ATR-IR studies of Pd/Al2O3 catalysts have revealed a complex reaction network at the solid-liquid interface, including the dehydrogenation of this compound to benzaldehyde and the formation of benzoic acid. Benzoic acid can adsorb strongly and irreversibly onto the basic sites of the alumina support. acs.org

Two primary mechanisms have been proposed for the electrocatalytic oxidation of this compound on transition metal oxyhydroxide surfaces: the redox mechanism and the vacancy-driven mechanism. researchgate.netacs.org A key distinction between these two pathways lies in the initial deprotonation step of the adsorbed this compound. researchgate.netmdpi.com

In the redox mechanism , the initial proton is removed from the methylene (-CH2) group of this compound. researchgate.netmdpi.com This mechanism is prominent in alcohol oxidations, and computational studies on NiOOH surfaces show that the conversion of a Ni2+ surface to an active Ni3+ state via hydroxyl deprotonation makes the subsequent oxidation of this compound thermodynamically favorable. acs.org

Conversely, the vacancy-driven mechanism involves the initial deprotonation from the hydroxyl (-OH) group when the this compound molecule adsorbs onto an oxygen vacancy on the catalyst surface. researchgate.netmdpi.com While both mechanisms are considered, density functional theory (DFT) studies on Ni3+ surfaces suggest that the redox mechanism is likely more prevalent during catalysis. acs.org The vacancy-driven mechanism on NiOOH is analogous to the proposed mechanism for Au-catalyzed oxidation in terms of the initial deprotonation step. researchgate.net

| Mechanism | Initial Deprotonation Site | Key Catalyst Feature |

|---|---|---|

| Redox Mechanism | -CH2 group | Active metal redox state (e.g., Ni3+) |

| Vacancy-Driven Mechanism | -OH group | Surface oxygen vacancies |

Beyond electrocatalysis, various heterogeneous catalytic systems are employed for this compound oxidation, each with distinct mechanistic pathways.

The catalytic activity and selectivity in this compound oxidation are highly dependent on the specific metal catalyst and its active state.

The Fe3+/Fe2+ cycle is central to the mechanism of this compound oxidation by metal nitrates, such as ferric nitrate. cardiff.ac.uksemanticscholar.org In this system, the cyclic transformation between Fe3+ and Fe2+ provides the catalytic action. cardiff.ac.uk Under anaerobic conditions, the nitrate ion acts as an oxidant, providing nitrous acid (HNO2). cardiff.ac.uk

Copper nanoparticles (Cu NPs) have emerged as an abundant and cost-effective catalyst for the aerobic oxidation of this compound. acs.org Non-aggregating Cu NPs supported within the pores of zeolites have demonstrated high catalytic activity, with the yield of benzaldehyde being proportional to the amount of copper loading. acs.org The catalytic reaction is believed to be facilitated by the large surface area of the non-aggregating nanoparticles. chemrxiv.org DFT studies on Au-Cu nanoclusters suggest that on copper-rich clusters, the adsorption of O2 is more favorable due to effective charge transfer. acs.org

Palladium-zinc (Pd-Zn) alloys have shown improved selectivity towards benzaldehyde compared to monometallic palladium catalysts. nih.gov The addition of zinc to palladium helps to suppress acidic centers on the catalyst surface that can promote undesired side reactions, such as the formation of toluene (B28343). nih.gov Computational studies on Pd-Zn surfaces aid in understanding the adsorption energies of reactants and products, which correlates with the observed catalytic activity and selectivity. nih.gov

| Catalyst System | Key Mechanistic Feature | Primary Product | Reference |

|---|---|---|---|

| Fe(NO3)3 | Fe3+/Fe2+ redox cycle | Benzaldehyde | cardiff.ac.uksemanticscholar.org |

| Cu Nanoparticles | Enhanced O2 adsorption and activation | Benzaldehyde | acs.orgacs.org |

| Pd-Zn Alloys | Suppression of acidic sites | Benzaldehyde | nih.gov |

Reaction conditions and the presence of co-reactants significantly influence the mechanistic pathways and product distribution in this compound oxidation.

The presence or absence of molecular oxygen (O2) delineates aerobic and anaerobic oxidation pathways. In aerobic oxidation over noble metal catalysts like gold and palladium, the reaction is often initiated by the activation of O2 on the metal surface, forming peroxide-like species that facilitate hydrogen abstraction from the alcohol. cardiff.ac.uk In the case of ferric nitrate-catalyzed oxidation, O2 can be beneficial by eliminating unwanted nitric oxide (NO) and reinforcing the Fe2+/Fe3+ cycle, leading to a green cyclic oxidation process. researchgate.net However, O2 does not directly oxidize this compound in this system. researchgate.net

Conducting the reaction under an inert nitrogen (N2) atmosphere allows for the study of anaerobic pathways. For instance, with ferric nitrate as the oxidant, high conversion rates and selectivity to benzaldehyde can be achieved under N2. researchgate.netcardiff.ac.uk In this scenario, the nitrate ion is the primary oxidant. cardiff.ac.uk Aerobic conditions (in the presence of O2) can sometimes lead to different product selectivities compared to anaerobic conditions. semanticscholar.org

The use of supercritical carbon dioxide (CO2) as a reaction medium can also impact the reaction mechanism. In the palladium-catalyzed oxidation of this compound, increasing the pressure of supercritical CO2 can lead to a transition from a biphasic to a monophasic reaction mixture. researchgate.net In this single phase, both oxygen and this compound are dissolved, reducing mass transport limitations and significantly increasing the reaction rate. researchgate.net Furthermore, in the photocatalytic reduction of CO2 using a Cu2O/Cu nanocomposite, this compound can act as a sacrificial agent, leading to the formation of benzyl acetate through the coupling of CO2 reduction and this compound oxidation. rsc.org

Radical-Initiated Oxidation Mechanisms (e.g., Hydroxyl Radical, Supramolecular Activation)

The oxidation of this compound can be initiated by radical species, with the hydroxyl radical (•OH) being a significant initiator, particularly in atmospheric and aqueous environments. Theoretical studies have shown that the reaction of this compound with •OH radicals proceeds through two main pathways: H-abstraction from the methylene (-CH2-) group and •OH addition to the aromatic ring. nih.govresearchgate.net The H-abstraction pathway accounts for approximately 25% of the reaction, while addition to the aromatic ring is the dominant route, with about 60% occurring at the ipso-position and 15% at the ortho-position. nih.govresearchgate.net

In aqueous environments under ultrasonic irradiation, hydroxyl radicals are generated and can subsequently oxidize this compound. chemrxiv.org The rate of •OH formation is a key factor in initiating the oxidation pathways. chemrxiv.org

A novel approach to control the reactivity of radical intermediates involves supramolecular activation. The use of cucurbit chinesechemsoc.orguril as a host molecule can stabilize key radical intermediates, such as ketyl and benzoyl radicals, formed during the photo-induced oxidation of this compound. rsc.org This stabilization by host-guest interactions significantly improves the selectivity of the oxidation towards benzaldehyde by minimizing side reactions and preventing the formation of carboxylic acid products. rsc.org Another supramolecular catalytic system combines the nanocavity of cucurbit copernicus.orguril with a viologen derivative to activate this compound into reactive ketyl radicals through a host-promoted photoinduced electron transfer (PET) process, leading to high yields of benzaldehyde. chinesechemsoc.org

Formation Pathways of Intermediate and Final Oxidation Products

The oxidation of this compound yields a variety of intermediate and final products, the distribution of which is highly dependent on the reaction conditions and the specific oxidation mechanism.

In radical-initiated oxidations, the initial products are often benzaldehyde and hydroxythis compound (HBA). copernicus.orgcopernicus.org The H-abstraction pathway directly leads to the formation of benzaldehyde. researchgate.netcopernicus.org The addition of the hydroxyl radical to the aromatic ring results in the formation of HBA isomers. researchgate.netcopernicus.org

These primary products can undergo further oxidation. Benzaldehyde can be further oxidized to benzoic acid. researchgate.netnih.gov HBA can be oxidized to form products such as catechol and dihydroxythis compound. copernicus.org Subsequent OH addition to the aromatic ring of both benzaldehyde and HBA leads to a variety of highly oxygenated gas-phase products, including dihydroxybenzoic acid. copernicus.org

Under certain conditions, ring-opening products can also be formed. For instance, the BA-OH adducts can react with O2 via bicyclic radical intermediates to form compounds like 3-hydroxy-2-oxopropanal and butenedial. nih.govresearchgate.net In the absence of NOx, these bicyclic peroxy radicals can undergo intramolecular H-migration, leading to products containing multiple functional groups (OH, OOH, CH2OH/CHO) which can contribute to the formation of secondary organic aerosols (SOA). nih.gov

The selective oxidation of this compound to benzaldehyde is a significant industrial process. Various catalytic systems have been developed to achieve high selectivity. For example, palladium-based bimetallic catalysts can facilitate the in situ synthesis of H2O2 and other reactive oxygen species (ROS) to selectively oxidize this compound to benzaldehyde with high yields. acs.org Similarly, gold and gold-palladium nanoclusters have been studied for the aerobic oxidation of this compound to benzaldehyde, with density functional theory (DFT) calculations suggesting that the reaction proceeds via deprotonation of the O-H bond followed by C-Hβ bond dissociation to produce benzaldehyde and water or hydrogen peroxide. mdpi.com

The table below summarizes the branching ratios of the major primary oxidation products from the OH-initiated reaction of this compound under varying nitric oxide (NO) concentrations.

| Product | Branching Ratio at High [NO] | Branching Ratio at Low [NO] |

|---|---|---|

| Hydroxythis compound (HBA) | ~45-47% | ~69% |

| Benzaldehyde | ~19% (unaffected by [NO]) |

Nucleophilic Substitution Mechanisms (SN1/SN2) Involving this compound

The hydroxyl group of this compound can be replaced by other nucleophiles through nucleophilic substitution reactions, which can proceed via either an SN1 or SN2 mechanism. patsnap.com The choice of mechanism is influenced by factors such as the stability of the carbocation intermediate, the nature of the solvent, and the strength of the nucleophile.

The benzylic position is capable of stabilizing a positive charge through resonance, making the formation of a benzyl carbocation relatively favorable. This stability promotes the SN1 pathway. libretexts.orgreddit.com For instance, the reaction of this compound with hydrochloric acid to form benzyl chloride proceeds through an SN1 mechanism. patsnap.com In this reaction, the hydroxyl group is first protonated to form a good leaving group (water). libretexts.org The departure of water results in the formation of a planar benzyl carbocation, which is then attacked by the chloride ion from either side, leading to racemization if the starting material is chiral. libretexts.orgorganic-chemistry.org Polar protic solvents, like water, can stabilize the carbocation intermediate, further favoring the SN1 mechanism. reddit.com

Primary benzylic halides, which can be formed from this compound, typically react via an SN2 pathway. ucalgary.ca In an SN2 reaction, the nucleophile attacks the carbon atom bearing the leaving group in a concerted step, leading to an inversion of stereochemistry. organic-chemistry.orgulethbridge.ca Polar aprotic solvents tend to favor the SN2 mechanism. reddit.com

Esterification Reaction Mechanisms of this compound

This compound undergoes esterification with carboxylic acids to form esters, a reaction that is typically catalyzed by an acid, such as sulfuric acid. patsnap.com The mechanism of acid-catalyzed esterification involves several key steps.

Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. researchgate.netbyjus.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The alcohol (this compound) then acts as a nucleophile and attacks the protonated carbonyl carbon. researchgate.netvedantu.com This is followed by a proton transfer from the attacking alcohol moiety to one of the hydroxyl groups of the intermediate. byjus.com The protonated hydroxyl group then leaves as a water molecule, and a subsequent deprotonation of the remaining hydroxyl group regenerates the acid catalyst and yields the final ester product. researchgate.netbyjus.com For example, the reaction of this compound with acetic acid produces benzyl acetate. patsnap.com

Carbonylation Reaction Mechanisms with this compound Substrates

The carbonylation of this compound to produce phenylacetic acid can be achieved using palladium complexes as catalysts in the presence of a promoter like hydrogen iodide. The proposed mechanism for this reaction involves several steps. oup.com

First, this compound reacts with hydrogen iodide in situ to form benzyl iodide. oup.com This is followed by the oxidative addition of benzyl iodide to a palladium(0) species, forming a benzylpalladium iodide complex. oup.com Carbon monoxide then inserts into the palladium-benzyl bond to generate a (phenylacetyl)palladium iodide species. oup.com The final steps involve the reductive elimination of phenylacetyl iodide and its subsequent hydrolysis to yield phenylacetic acid. oup.com

Etherification Reaction Mechanisms

Cross-Etherification Reactions Involving this compound

Cross-etherification reactions involving this compound and another alcohol can be used to synthesize unsymmetrical ethers. These reactions can be catalyzed by various reagents. For example, iron(III) chloride can catalyze the symmetrical etherification of benzyl alcohols. acs.org For the synthesis of unsymmetrical ethers, an iron(II) complex with a pyridine bis-thiazoline ligand has been shown to be effective. acs.org

The mechanism of these reactions can vary. In some cases, an ionic mechanism is proposed where the iron(III) acts as a Lewis acid. acs.orgnih.gov Another approach utilizes an alkoxyhydrosilane as a mediator for the cross-etherification between a secondary this compound and an aliphatic alcohol. researchgate.net Mechanistic studies suggest that this reaction proceeds through the formation of a carbocation derived from the this compound. researchgate.net

A chemoselective method for the etherification of benzyl alcohols in the presence of aliphatic or phenolic hydroxyl groups uses 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO). organic-chemistry.org This reaction is believed to proceed via a carbocation intermediate, with DMSO acting as a catalyst. organic-chemistry.org

Oligomerization to Dibenzyl Ethers

The self-condensation of this compound to form dibenzyl ether is a notable reaction that can occur under various catalytic conditions. The mechanism of this oligomerization is often dependent on the catalyst and reaction environment.

A primary pathway for this transformation is the acid-catalyzed dehydration of this compound. In this mechanism, a proton from an acid catalyst protonates the hydroxyl group of a this compound molecule, forming a good leaving group (water). A second molecule of this compound then acts as a nucleophile, attacking the benzylic carbon and displacing the water molecule to form dibenzyl ether and regenerate the acidic proton. This process is particularly relevant when using solid acid catalysts, such as sulfonated silica gel or graphene oxide, which have been shown to effectively catalyze the dehydration of this compound to dibenzyl ether. google.comunesp.br The reaction is driven by the formation of the stable water molecule and the regeneration of the catalyst.

Another mechanistic route involves a base-catalyzed pathway. For instance, in the presence of a strong base like sodium hydroxide and a phase-transfer catalyst, this compound can be deprotonated to form a sodium benzylate intermediate. acs.org This highly nucleophilic alkoxide can then react with another molecule, such as benzyl chloride (which can be formed in situ or be present as a reactant), in a Williamson ether synthesis-type reaction to yield dibenzyl ether. acs.org In some systems, the deprotonation of this compound is a key step in the formation of the ether. acs.orgacs.org

Furthermore, the formation of dibenzyl ether can also proceed through radical intermediates under specific conditions. For example, it has been proposed that a radical anion of this compound can be a key intermediate in certain condensation reactions. rsc.org

The table below summarizes different catalytic systems and their proposed mechanisms for the formation of dibenzyl ether from this compound.

| Catalyst System | Proposed Mechanism | Key Intermediates |

| Graphene Oxide google.com | Acid-catalyzed dehydration | Protonated this compound |

| Sulfonated Silica Gel (SiO2–SO3H) unesp.br | Acid-catalyzed dehydration | Protonated this compound |

| Sodium Hydroxide / Phase-Transfer Catalyst acs.orgacs.org | Base-catalyzed nucleophilic substitution | Sodium benzylate |

| Potassium tert-butoxide rsc.org | Radical pathway | This compound radical anion |

Polymerization and Oligomerization Mechanisms

This compound is a versatile molecule in the field of polymer chemistry, capable of acting in various roles during polymerization processes. Its function is highly dependent on the type of polymerization and the specific monomers and catalysts involved.

Role of this compound in Chain-Growth Polymerization

In chain-growth polymerization, this compound can act as both an initiator and a chain-terminating agent, thereby influencing the initiation, propagation, and termination steps of the polymerization process.

As an Initiator:

This compound can initiate the polymerization of certain monomers. This is particularly prevalent in ring-opening polymerization, which can proceed via a chain-growth mechanism. For example, in the presence of a suitable catalyst, the hydroxyl group of this compound can nucleophilically attack a cyclic monomer, such as a lactone or an epoxide, leading to the opening of the ring and the beginning of a polymer chain. The benzyl group is thus incorporated as the initiating end-group of the resulting polymer.

As a Chain-Terminating Agent:

This compound can also function as a chain-terminating agent, which helps in controlling the molecular weight of the polymer. patsnap.com In certain polymerization reactions, a growing polymer chain can react with this compound. This reaction terminates the growth of that specific chain and often involves the transfer of a proton from the this compound to the active center of the polymer chain. This action is crucial for tailoring the physical properties of the resulting polymeric materials for specific applications. patsnap.com

Ring-Opening Polymerization Mechanisms

This compound is a frequently employed initiator in ring-opening polymerization (ROP) due to its nucleophilic hydroxyl group. It can participate in several ROP mechanisms, including the activated monomer, activated chain-end, and chain transfer mechanisms.

Activated Monomer Mechanism:

In the activated monomer (AM) mechanism, the catalyst first activates the monomer, making it more electrophilic. This compound then acts as a nucleophile, attacking the activated monomer to initiate polymerization. This process generates a new hydroxyl-terminated chain, which can then attack another activated monomer. This mechanism is common in the cationic ROP of cyclic ethers and esters.

Activated Chain-End Mechanism:

In the activated chain-end (ACE) mechanism, the hydroxyl group of this compound is deprotonated by a basic or organometallic catalyst to form a more nucleophilic alkoxide. This benzyloxide species then attacks a monomer, initiating the polymerization. The growing polymer chain retains an activated anionic or nucleophilic chain end that continues to propagate by attacking subsequent monomer molecules. This mechanism is characteristic of the anionic ROP of cyclic esters like caprolactone and lactide.

Chain Transfer:

This compound can also act as a chain transfer agent in ROP. In this role, a growing polymer chain reacts with this compound, terminating the growth of the original chain and creating a new active species from the this compound that can initiate a new polymer chain. This process is a form of "living" or controlled polymerization and is a valuable tool for regulating the molecular weight and dispersity of the resulting polymers.

The following table summarizes the roles of this compound in different ring-opening polymerization mechanisms.

| ROP Mechanism | Role of this compound | Description |

| Activated Monomer (AM) | Initiator (Nucleophile) | Attacks a catalyst-activated monomer to start chain growth. |

| Activated Chain-End (ACE) | Initiator (Pro-nucleophile) | Is activated by a catalyst to form a nucleophilic species that initiates polymerization. |

| Chain Transfer | Chain Transfer Agent | Terminates a growing polymer chain and initiates a new one, controlling molecular weight. |

Computational Chemistry and Theoretical Studies on Benzyl Alcohol

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the intrinsic properties of the benzyl (B1604629) alcohol molecule and its interactions.

Density Functional Theory (DFT) has been widely applied to study various aspects of benzyl alcohol's chemistry. It has been used to investigate the oxidative dehydrogenation of this compound to benzaldehyde (B42025) on manganese oxide (MnOx) clusters, providing structural and energetic data for reagents, intermediates, transition states, and products nih.gov. DFT calculations have also been employed to study the gas-phase reaction mechanisms of this compound with the nitrate radical (NO3), revealing that hydrogen abstraction from the methyl group is energetically favorable researchgate.net.

Furthermore, DFT at the M05-2X/6-311++G** level of theory, combined with the Polarizable Continuum Model (PCM), has been used to calculate the excess partial molar volumes and enthalpies at infinite dilution for binary mixtures of this compound with various alkanols, showing reasonable agreement with experimental data acs.orgacs.org. The reaction mechanism of the aerobic oxidation of this compound to benzaldehyde catalyzed by gold (Au) and gold-palladium (Au-Pd) clusters has also been investigated using DFT, elucidating the roles of the different metal centers in the catalytic process mdpi.com. Additionally, DFT has been used to study the adsorption energies of this compound and its oxidation products on Pd-Zn alloy surfaces to understand the reaction mechanism and the influence of catalyst composition on activity researchgate.netnih.gov.

| DFT Application Area | Key Findings | Computational Method |

| Oxidation on MnOx clusters | Provided structural and energetic data for the reaction pathway. | M06-L exchange-correlation functional |

| Reaction with NO3 radical | H-abstraction from the methyl group is the most favorable pathway. | M06-2X/6-311+G(d,p) and MPW1K/6-311+G(d,p) |

| Thermodynamic properties of mixtures | Calculated excess partial molar volumes and enthalpies in agreement with experiments. | M05-2X/6-311++G** with PCM |

| Aerobic oxidation on Au and Au-Pd clusters | Elucidated the roles of Au and Pd in the reaction mechanism. | Not specified in abstract |

| Adsorption on Pd-Zn surfaces | Correlated catalyst composition with activity based on adsorption energies. | Not specified in abstract |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been employed to study the conformational landscape of this compound. The potential energy surface of this compound has been explored at the RHF/6-31G* and MP2(full)/6-31G* levels of theory missouri.edu. These calculations have successfully located the exo and endo minimum energy structures and the transition state structures for their enantiomerization and diastereomerization. The computed relative free enthalpy from these studies is in excellent agreement with experimental NMR data missouri.edu.

| Ab Initio Method | System Studied | Key Findings |

| RHF/6-31G* and MP2(full)/6-31G* | This compound molecule | Located minimum energy conformers (exo and endo) and transition states for their interconversion. Computed relative free enthalpy agrees well with NMR data. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been utilized to study the behavior of this compound in condensed phases. Simulations of this compound embedded in a lipid membrane have been performed to investigate its effects as an anesthetic um.es. These studies revealed no significant structural changes in the hydrocarbon region of the membrane, although a slight increase in disorder was observed um.es. The simulations also showed clear anisotropy in the rotational and translational diffusion of this compound molecules within the membrane um.es.

In another study, MD simulations were used to investigate the orientation and dynamics of this compound in nematic lyotropic liquid crystals nih.govacs.org. The simulations supported the existence of a hydrogen bond between the hydroxyl proton of this compound and the solvent, which influences the average orientation of the aromatic ring nih.govacs.org.

| Simulation System | Key Observations |

| This compound in a lipid membrane | No major structural changes to the membrane; slight increase in disorder. Anisotropic diffusion of this compound. |

| This compound in nematic lyotropic liquid crystals | Hydrogen bonding with the solvent affects the orientation of the aromatic ring. |

Protonation Studies and Proton Affinity Calculations

The protonation of this compound has been investigated using various computational methods to determine the most likely site of proton attachment and to calculate the proton affinity (PA). A study employing several methods, including B3LYP/6-311++G, G4, and HF/6-311++G , calculated the proton affinities for six possible protonation sites on the this compound molecule researchgate.net. The results indicated that protonation on the carbon atoms of the benzene ring can be competitive with protonation on the oxygen atom. The B3LYP/6-311++G** method provided a proton affinity value for protonation at the C6 position (187.2 kcal mol⁻¹) that was in close agreement with the experimental value (186 kcal mol⁻¹) researchgate.net.

| Protonation Site | Calculated Proton Affinity (B3LYP/6-311++G ) (kcal mol⁻¹) ** |

| Oxygen | 188.7 |

| C2 | 185.0 |

| C4 | 184.6 |

| C5 | 184.6 |

| C6 | 187.2 |

| C7 (methylene) | 185.7 |

Note: The numbering of the carbon atoms may vary between different studies.

Chirality Synchronization and Aggregation Behavior Studies